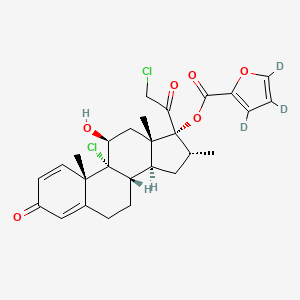

Mometasone Furoate-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C27H30Cl2O6 |

|---|---|

Molecular Weight |

524.4 g/mol |

IUPAC Name |

[(8S,9R,10S,11S,13S,14S,16R,17R)-9-chloro-17-(2-chloroacetyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] 3,4,5-trideuteriofuran-2-carboxylate |

InChI |

InChI=1S/C27H30Cl2O6/c1-15-11-19-18-7-6-16-12-17(30)8-9-24(16,2)26(18,29)21(31)13-25(19,3)27(15,22(32)14-28)35-23(33)20-5-4-10-34-20/h4-5,8-10,12,15,18-19,21,31H,6-7,11,13-14H2,1-3H3/t15-,18+,19+,21+,24+,25+,26+,27+/m1/s1/i4D,5D,10D |

InChI Key |

WOFMFGQZHJDGCX-VNOPSDMHSA-N |

Isomeric SMILES |

[2H]C1=C(OC(=C1[2H])C(=O)O[C@@]2([C@@H](C[C@@H]3[C@@]2(C[C@@H]([C@]4([C@H]3CCC5=CC(=O)C=C[C@@]54C)Cl)O)C)C)C(=O)CCl)[2H] |

Canonical SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CCl)OC(=O)C5=CC=CO5)C)O)Cl)C |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Synthesis and Isotopic Purity Analysis of Mometasone Furoate-d3

This technical guide provides an in-depth overview of the synthesis and isotopic purity analysis of Mometasone Furoate-d3 for researchers, scientists, and professionals in drug development. This compound is a deuterated analog of Mometasone Furoate, a potent synthetic corticosteroid. Its primary application is as a stable isotope-labeled internal standard for quantitative bioanalytical studies using mass spectrometry, enabling precise and accurate measurement of the parent drug in complex biological matrices.

Synthesis of this compound

The synthesis of this compound involves a multi-step process. While specific, published protocols for the d3-analog are proprietary, a plausible synthetic route can be constructed based on established syntheses of Mometasone Furoate and general methods for isotopic labeling of steroids. The key is the introduction of three deuterium atoms, typically by using a deuterated reagent at a suitable step in the synthesis. A common and stable location for such labeling is a methyl group.

The following proposed pathway involves the esterification of a Mometasone precursor with 2-furoyl chloride. The deuteration is hypothesized to be introduced via a deuterated methyl Grignard reagent (CD₃MgI) earlier in the synthesis of the steroid core, specifically to form the 16α-trideuteromethyl group.

Proposed Synthetic Workflow

The overall workflow can be visualized as a sequence of transformations starting from a suitable steroid precursor, incorporating the deuterated methyl group, and culminating in the final furoate ester.

Physicochemical Properties of Mometasone Furoate-d3: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Mometasone Furoate-d3, a deuterated analog of the potent synthetic corticosteroid, Mometasone Furoate. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and analytical studies. This compound is primarily utilized as an internal standard for the precise quantification of Mometasone Furoate in biological matrices during pharmacokinetic and bioequivalence studies, leveraging its near-identical chemical behavior and distinct mass.[1][2]

Core Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. Data for the non-deuterated Mometasone Furoate is also included for comparative purposes where specific data for the deuterated form is not available.

| Property | This compound | Mometasone Furoate |

| Chemical Name | 9,21-dichloro-17-[(2-furanyl-3,4,5-d3-carbonyl)oxy]-11β-hydroxy-16α-methyl-pregna-1,4-diene-3,20-dione[1] | 9α, 21-dichloro-11β ,17-dihydroxy-16α-methylpregna-1,4-diene-3, 20-dione 17-(2-furoate)[3] |

| Molecular Formula | C₂₇H₂₇Cl₂D₃O₆[1][4] | C₂₇H₃₀Cl₂O₆[3][5] |

| Formula Weight | 524.5 g/mol [1] | 521.4 g/mol [3][5] |

| Appearance | Solid[1] | White to off-white powder[3] |

| Purity | ≥99% deuterated forms (d₁-d₃)[1] | ≥98% (HPLC) |

| Melting Point | Not explicitly reported. Expected to be similar to the non-deuterated form. | 215-228 °C[5] / 218-220 °C[6] |

| Solubility | Soluble in Acetonitrile:Methanol (1:1)[1] | Insoluble in water, freely soluble in acetone and methylene chloride, sparingly soluble in heptane, soluble in DMSO.[3] |

| Storage | -20°C[1] | 2-8°C |

| Stability | ≥ 2 years at -20°C[1] | Not specified. |

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization and quantification of Mometasone Furoate and its deuterated analog. Below are summaries of key experimental protocols cited in the literature.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This compound is frequently employed as an internal standard for the quantification of Mometasone Furoate in human plasma.[7][8][9][10][11]

-

Sample Preparation: A common procedure involves solid-phase extraction (SPE) to clean up and concentrate the analyte from the plasma matrix.[7][9][10][11] this compound is added to the plasma samples prior to extraction.[7] The extracted samples are then reconstituted in an appropriate solvent mixture, such as 50:50 methanol:water.[7][10]

-

Chromatographic Separation: Ultra-high performance liquid chromatography (UPLC) is often used for separation. A typical column is an ACQUITY UPLC BEH Phenyl column.[7][10] The mobile phase usually consists of a gradient of an aqueous solution with a modifier (e.g., 5 mM ammonium formate with 0.1% formic acid) and an organic solvent like methanol.[7][10]

-

Mass Spectrometric Detection: A tandem quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode is commonly used for detection.[7][10] Multiple reaction monitoring (MRM) is employed to enhance selectivity and sensitivity, with specific precursor-to-product ion transitions monitored for both Mometasone Furoate and the this compound internal standard.[7]

Structural Elucidation by Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)

NMR and MS are pivotal in confirming the structure of Mometasone Furoate and its related substances, including degradation products.[12]

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded in a suitable deuterated solvent, such as CDCl₃.[12] Advanced NMR techniques can be used to unambiguously assign all proton and carbon signals and to determine the stereochemistry of the molecule. For instance, a very high one-bond coupling constant ¹J(H-11, C-11) of 175 Hz was used to confirm the presence of an epoxide group in a degradation product of Mometasone Furoate.[12]

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which helps in confirming the elemental composition of the molecule and its fragments.[13]

Solid-State Characterization

The physical form of a pharmaceutical compound can significantly impact its properties. Techniques used to characterize the solid state of Mometasone Furoate include:

-

X-ray Powder Diffraction (XRPD): This technique is used to identify the crystalline form of the compound. Variable temperature XRPD can be employed to study phase transitions upon heating.[14]

-

Thermal Analysis: Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are used to determine the melting point, and to study dehydration and decomposition processes.[14]

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR provides information about the functional groups present in the molecule and can be used to differentiate between different solid forms.[14]

-

Dynamic Moisture Adsorption: This method assesses the hygroscopicity of the material.[14]

Signaling Pathway and Mechanism of Action

Mometasone Furoate is a prodrug that is metabolized to Mometasone.[15] Mometasone exerts its anti-inflammatory effects by acting as a glucocorticoid receptor (GR) agonist.[5][15][16][17][18] The generally accepted signaling pathway is as follows:

-

Cellular Entry: Being lipophilic, Mometasone Furoate diffuses across the cell membrane into the cytoplasm.[16][17]

-

Receptor Binding: In the cytoplasm, Mometasone binds to the glucocorticoid receptor, which is part of a multiprotein complex. This binding causes a conformational change in the receptor and the dissociation of chaperone proteins.[16]

-

Nuclear Translocation: The activated Mometasone-GR complex translocates into the nucleus.[16][17]

-

Gene Regulation: In the nucleus, the complex dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes.[16][17]

-

Anti-inflammatory Effects: The binding to GREs modulates gene transcription. This leads to the increased expression of anti-inflammatory proteins (e.g., lipocortin-1, which inhibits phospholipase A2 and thereby the production of inflammatory mediators like prostaglandins and leukotrienes) and the decreased expression of pro-inflammatory proteins (e.g., cytokines like IL-4 and IL-5).[5][16][17][18]

Caption: Mometasone Furoate signaling pathway.

Caption: LC-MS/MS quantification workflow.

References

- 1. caymanchem.com [caymanchem.com]

- 2. veeprho.com [veeprho.com]

- 3. MOMETASONE FUROATE LOTION (MOMETASONE FUROATE TOPICAL SOLUTION USP 0.1%) [dailymed.nlm.nih.gov]

- 4. This compound - Acanthus Research [acanthusresearch.com]

- 5. Mometasone Furoate | C27H30Cl2O6 | CID 441336 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Mometasone | C22H28Cl2O4 | CID 441335 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. waters.com [waters.com]

- 8. celerion.com [celerion.com]

- 9. sciex.com [sciex.com]

- 10. waters.com [waters.com]

- 11. A sensitive liquid chromatography-tandem mass spectrometry method for the quantification of mometasone furoate in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ingentaconnect.com [ingentaconnect.com]

- 13. scribd.com [scribd.com]

- 14. researchgate.net [researchgate.net]

- 15. Mometasone - Wikipedia [en.wikipedia.org]

- 16. go.drugbank.com [go.drugbank.com]

- 17. What is the mechanism of Mometasone Furoate? [synapse.patsnap.com]

- 18. go.drugbank.com [go.drugbank.com]

Technical Guide to Mometasone Furoate-d3: Certificate of Analysis Specifications and Analytical Methodologies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the typical specifications found on a Certificate of Analysis (CoA) for Mometasone Furoate-d3, a deuterated analog of Mometasone Furoate. This compound is primarily utilized as an internal standard in analytical and pharmacokinetic research, enabling precise quantification of the parent drug in biological samples through techniques like mass spectrometry.[1][2][3] This document details the key analytical tests, their acceptance criteria, and the underlying experimental protocols used to ensure the identity, purity, and quality of the reference standard.

Core Specifications and Physical Properties

A Certificate of Analysis for this compound begins with fundamental information identifying the compound and its physical characteristics. These specifications are crucial for ensuring the correct material is being used and for its proper handling and storage.

Table 1: General Properties of this compound

| Parameter | Specification |

| Chemical Name | 9,21-dichloro-17-[(2-furanyl-3,4,5-d3-carbonyl)oxy]-11β-hydroxy-16α-methyl-pregna-1,4-diene-3,20-dione[2] |

| Molecular Formula | C₂₇H₂₇D₃Cl₂O₆[2][3][4][5] |

| Molecular Weight | 524.45 g/mol [3][5] |

| Unlabeled CAS No. | 83919-23-7[5][6] |

| Appearance | White to off-white solid[3][6] |

| Solubility | Soluble in Acetonitrile:Methanol (1:1); sparingly soluble in aqueous buffers.[2][7] |

| Storage Conditions | -20°C[2][7] |

| Stability | ≥ 2 years when stored properly[2] |

Analytical Specifications for Quality Control

Quantitative and qualitative tests are performed to confirm the identity and purity of this compound. The results are compared against established specifications to release the batch.

Table 2: Typical Certificate of Analysis - Analytical Specifications

| Test | Method | Specification |

| Identity | ¹H-NMR | Consistent with the structure of this compound.[8] |

| Identity | LC-MS | Consistent with the expected mass and fragmentation pattern.[6] |

| Purity | HPLC | >95%[5] |

| Deuterated Forms | Mass Spectrometry | ≥99% (d₁-d₃)[2] |

| UV/Vis Maximum | UV Spectroscopy | λmax: 248 nm[7] |

Detailed Experimental Protocols

The specifications listed above are verified using validated analytical methods. The following sections detail the typical experimental protocols employed.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the purity of pharmaceutical standards. The method separates the main compound from any potential impurities.

Methodology: A reversed-phase HPLC method is commonly used for the analysis of Mometasone Furoate and its analogs.[9]

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: Hypersil ODS, C18 (e.g., 10 cm x 4.6 mm, 3 µm particle size).[9]

-

Mobile Phase: A mixture of an organic solvent like acetonitrile and an aqueous solution, such as water with trifluoroacetic acid (e.g., 500:500:1, v/v/v).[9]

-

Flow Rate: Typically maintained at 1.0 mL/min.[9]

-

Column Temperature: Maintained at 30°C.[9]

-

Detection: UV detection at a wavelength of 254 nm or 246 nm.[9]

-

Sample Preparation: The this compound standard is accurately weighed and dissolved in a suitable solvent (e.g., tetrahydrofuran) and then diluted with the mobile phase to a known concentration (e.g., 10 µg/mL).[9]

-

Quantitation: The purity is calculated based on the peak area of the principal peak relative to the total peak area of all detected peaks.

Table 3: Example HPLC Method Parameters

| Parameter | Condition |

| Column | Hypersil ODS C18 (10 cm x 4.6 mm, 3 µm)[9] |

| Mobile Phase | Acetonitrile : Water : Trifluoroacetic Acid (500:500:1, v/v)[9] |

| Flow Rate | 1.0 mL/min[9] |

| Temperature | 30°C[9] |

| Detection Wavelength | 254 nm[9] |

| Linear Range | 2.5 - 15 µg/mL[9] |

Identity Confirmation and Quantification by LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific technique used for confirming the identity of this compound and for its quantification at very low levels.[10][11] It is the primary method where this deuterated standard serves as an internal standard.

Methodology:

-

Sample Preparation: Extraction from a biological matrix (e.g., human plasma) is typically achieved using solid-phase extraction (SPE) or liquid-liquid extraction to remove interferences.[10][12][13] The deuterated internal standard is added before extraction.[13]

-

Chromatographic Separation: An ultra-high-performance liquid chromatography (UPLC) system with a C18 or phenyl column is used for rapid separation.[10][13]

-

Mass Spectrometry: A tandem quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode is commonly used.[13][14]

-

Detection: Detection is performed using Multiple Reaction Monitoring (MRM), which provides high selectivity. Specific precursor-to-product ion transitions are monitored for both the analyte and the deuterated internal standard.

Table 4: Example LC-MS/MS Method Parameters

| Parameter | Condition |

| Ionization Mode | ESI+ with UniSpray ion source[13][14] |

| Precursor Ion (Mometasone Furoate) | m/z 520.9 ([M+H]⁺) or 543.1 ([M+Na]⁺)[11][12] |

| Product Ion (Mometasone Furoate) | m/z 355.0 or 355.15[10][11] |

| Precursor Ion (this compound) | m/z 525.8 (Expected)[10] |

| Product Ion (this compound) | m/z 355.0 (Expected)[10] |

| Capillary Voltage | 0.5 kV[13][14] |

| Desolvation Temperature | 650°C[13][14] |

Structural Confirmation by Nuclear Magnetic Resonance (NMR)

NMR spectroscopy is a powerful tool for the unambiguous identification and structural elucidation of molecules. For a CoA, ¹H-NMR is used to confirm that the chemical structure of the synthesized material is consistent with that of this compound. The absence of specific proton signals corresponding to the deuterated positions confirms the successful isotopic labeling.

Visualizing the Certificate of Analysis Workflow

The process of generating a Certificate of Analysis follows a logical workflow, from receiving the sample to the final quality approval. This diagram illustrates the key stages and the parallel testing activities involved.

Caption: Workflow for this compound Certificate of Analysis.

References

- 1. veeprho.com [veeprho.com]

- 2. caymanchem.com [caymanchem.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. This compound - Acanthus Research [acanthusresearch.com]

- 5. This compound | CAS | LGC Standards [lgcstandards.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. abmole.com [abmole.com]

- 9. tsijournals.com [tsijournals.com]

- 10. Highly sensitive liquid chromatography-mass spectrometry method for the quantitative analysis of mometasone furoate in human plasma: Method validation and application to clinical pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. shimadzu.com [shimadzu.com]

- 12. sciex.com [sciex.com]

- 13. waters.com [waters.com]

- 14. waters.com [waters.com]

An In-depth Technical Guide to the Deuterium Labeling Position in Mometasone Furoate-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Mometasone Furoate-d3, a deuterated analog of the potent synthetic corticosteroid, Mometasone Furoate. This isotopically labeled compound is crucial as an internal standard for pharmacokinetic and metabolic studies, enabling precise quantification in biological matrices through mass spectrometry.[1] This document details the precise location of deuterium labeling, provides key physicochemical data, outlines a representative synthetic protocol, and discusses analytical methods for its characterization.

Deuterium Labeling Position

The three deuterium atoms in this compound are located on the furan ring of the furoate ester moiety. The formal IUPAC name for this compound is (8S, 9R, 10S, 11S, 13S, 14S, 16R, 17R)-9-Chloro-17-(2-chloroacetyl)-11-hydroxy-10, 13, 16-trimethyl-3-oxo-6, 7, 8, 9, 10, 11, 12, 13, 14, 15, 16, 17-dodecahydro-3H-cyclopenta[a]phenanthren-17-yl furan-2-carboxylate-d3.[1] Specifically, the deuterium atoms replace the hydrogen atoms at positions 3, 4, and 5 of the furan-2-carboxylate group.

Caption: Molecular structure of this compound highlighting the deuterium labeling on the furoate ring.

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below. This data is essential for its application as an internal standard in analytical methodologies.

| Property | Value | Reference |

| Molecular Formula | C27H27D3Cl2O6 | [2][3] |

| Formula Weight | 524.5 g/mol | [2] |

| Purity (Isotopic) | ≥99% deuterated forms (d1-d3) | [2] |

| Predicted [M+H]+ (m/z) | 524.16 | Based on[4] |

| Predicted Key MS Fragments (m/z) | 358.1, 376.2, 266.2 | Based on[4] |

| Appearance | Solid | [2] |

| Solubility | Soluble in Acetonitrile:Methanol (1:1) | [2] |

Experimental Protocols

While the specific proprietary synthesis of this compound is not publicly available, a representative experimental protocol can be devised based on established synthetic routes for Mometasone Furoate and standard deuterium labeling techniques. The key step is the preparation of deuterated 2-furoyl chloride.

Step 1: Synthesis of 2-Furoic acid-d3

The synthesis of the deuterated precursor, 2-Furoic acid-d3, can be achieved through methods developed for the deuteration of furan rings.[5] A common approach involves the use of deuterated water (D2O) and a catalyst.

-

Materials: 2-Furoic acid, Deuterium oxide (D2O), Palladium on carbon (Pd/C) catalyst.

-

Procedure:

-

In a reaction vessel, suspend 2-Furoic acid in an excess of Deuterium oxide.

-

Add a catalytic amount of 10% Palladium on carbon.

-

The mixture is heated under reflux for an extended period (e.g., 24-48 hours) to facilitate hydrogen-deuterium exchange on the furan ring.

-

After cooling, the catalyst is removed by filtration.

-

The D2O is removed under reduced pressure to yield crude 2-Furoic acid-d3.

-

The product can be purified by recrystallization.

-

Step 2: Synthesis of 2-Furoyl chloride-d3

The deuterated carboxylic acid is then converted to the more reactive acyl chloride.[6][7]

-

Materials: 2-Furoic acid-d3, Thionyl chloride (SOCl2).

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine 2-Furoic acid-d3 with an excess of thionyl chloride.

-

The mixture is gently refluxed until the evolution of HCl and SO2 gases ceases (typically 1-2 hours).

-

Excess thionyl chloride is removed by distillation under reduced pressure.

-

The resulting 2-Furoyl chloride-d3 is then purified by vacuum distillation to yield a corrosive liquid.

-

Step 3: Synthesis of this compound

The final step involves the esterification of the Mometasone backbone with the deuterated 2-furoyl chloride.

-

Materials: Mometasone, 2-Furoyl chloride-d3, Pyridine (or another suitable base), Dichloromethane (DCM) as a solvent.

-

Procedure:

-

Dissolve Mometasone in anhydrous dichloromethane in a reaction flask under an inert atmosphere (e.g., nitrogen).

-

Add pyridine to act as a base and catalyst.

-

Cool the solution in an ice bath.

-

Slowly add a solution of 2-Furoyl chloride-d3 in dichloromethane to the cooled Mometasone solution.

-

Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC or HPLC).

-

Upon completion, the reaction is quenched with water.

-

The organic layer is separated, washed sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude this compound.

-

Step 4: Purification and Characterization

The crude product is purified using standard techniques to achieve high purity.

-

Purification: Column chromatography on silica gel followed by recrystallization from a suitable solvent system (e.g., dichloromethane/methanol) is a common method for purifying corticosteroids.[8]

-

Characterization: The final product's identity, purity, and the position of deuterium labeling are confirmed by:

-

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and the absence of proton signals at the deuterated positions of the furan ring.

-

Analytical Characterization

Mass Spectrometry

Mass spectrometry is a critical tool for confirming the successful incorporation of deuterium. In positive ion mode ESI-MS, unlabeled Mometasone Furoate typically shows a protonated molecule [M+H]+ at m/z 521.1.[4] For this compound, this peak would be expected to shift to m/z 524.1, confirming the incorporation of three deuterium atoms. The fragmentation pattern would also show a corresponding mass shift in fragments containing the furoate moiety.

NMR Spectroscopy

¹H NMR spectroscopy provides definitive evidence of the labeling position. In the ¹H NMR spectrum of this compound, the signals corresponding to the protons at the 3, 4, and 5 positions of the furan ring would be absent or significantly diminished.[9][10] In ¹³C NMR, the carbon signals for the deuterated positions will show characteristic splitting due to carbon-deuterium coupling and a slight upfield shift, known as an isotope effect.[11]

Conclusion

This compound, with its deuterium labels on the furoate moiety, is an indispensable tool in modern drug development and clinical analysis. Its use as an internal standard ensures the accuracy and reliability of quantitative bioanalytical methods. A thorough understanding of its synthesis and analytical characterization is vital for researchers and scientists in the pharmaceutical field.

References

- 1. veeprho.com [veeprho.com]

- 2. caymanchem.com [caymanchem.com]

- 3. This compound - Acanthus Research [acanthusresearch.com]

- 4. shimadzu.com [shimadzu.com]

- 5. Preparation of deuteriated furan- and thiophen-2-carbaldehydes and -2-carboxylic esters - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 6. 2-Furoyl chloride - Wikipedia [en.wikipedia.org]

- 7. Page loading... [wap.guidechem.com]

- 8. mdpi.com [mdpi.com]

- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 10. epfl.ch [epfl.ch]

- 11. pubs.acs.org [pubs.acs.org]

Mometasone Furoate-d3 mass spectrometry fragmentation pattern

An in-depth analysis of the mass spectrometry fragmentation pattern of Mometasone Furoate-d3 is essential for researchers in drug metabolism, pharmacokinetics, and analytical chemistry. This deuterated analog serves as a critical internal standard for the accurate quantification of Mometasone Furoate in biological matrices. This guide provides a detailed overview of its fragmentation behavior, experimental protocols, and the logical pathways governing its dissociation in a mass spectrometer.

Core Fragmentation Characteristics

Mometasone Furoate (MF) and its deuterated internal standard, this compound (MF-d3), are typically analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS), most commonly with electrospray ionization (ESI) in positive mode.

The fragmentation pattern is characterized by a primary, highly stable product ion resulting from the loss of the furoate ester group and associated side chain at the C17 position of the steroid core. This consistent fragmentation is ideal for quantitative analysis using Multiple Reaction Monitoring (MRM).

Quantitative Fragmentation Data

The key quantitative data for the mass spectrometric analysis of Mometasone Furoate and its d3-labeled internal standard are the mass-to-charge ratios (m/z) of the precursor and product ions.

| Compound | Precursor Ion (m/z) [M+H]⁺ | Product Ion (m/z) | Neutral Loss (Da) | Reference |

| Mometasone Furoate | 520.9 | 355.0 / 355.15 | ~166 | [1][2][3] |

| This compound | 524.0 (inferred) / 525.8 (reported) | 355.0 | ~169-170.8 | [1][2][4] |

Note: The reported precursor ion for MF-d3 of m/z 525.8 may be an adduct or reflect a different isotopic labeling pattern; however, the consistent product ion at m/z 355.0 confirms the deuterium is located on the neutral loss fragment.

Proposed Fragmentation Pathway

The primary fragmentation event for both Mometasone Furoate and its d3 analog involves the cleavage of the C17 side chain. The resulting product ion at m/z 355 represents the stable steroid backbone. The deuterium labels in MF-d3 are located on the furoate moiety, leading to a neutral loss that is 3 Daltons higher than that of the unlabeled compound.

Caption: Proposed fragmentation pathway for Mometasone Furoate and this compound.

Experimental Protocols

The following is a representative LC-MS/MS protocol synthesized from established methods for the quantification of Mometasone Furoate using this compound as an internal standard.[1][5]

Sample Preparation (Solid-Phase Extraction - SPE)

This protocol is suitable for extracting Mometasone Furoate from human plasma.[5]

-

Spiking: To 600 µL of plasma sample, add 25 µL of this compound internal standard solution (e.g., 5 ng/mL).

-

Pre-treatment: Add 200 µL of methanol and vortex to mix. This step helps in protein precipitation.

-

SPE Cartridge Conditioning: Condition an Oasis HLB 1 cc SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of a weak solvent mixture (e.g., 5% methanol in water) to remove interferences.

-

Elution: Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube.

-

Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of a reconstitution solution (e.g., 50:50 methanol:water).

Liquid Chromatography (LC)

-

LC System: ACQUITY UPLC I-Class or similar.[5]

-

Column: ACQUITY BEH Phenyl, 1.7 µm, 2.1 mm × 100 mm.

-

Mobile Phase A: 0.1% Formic acid in 5 mM ammonium formate in water.

-

Mobile Phase B: Methanol.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 50 °C.

-

Injection Volume: 10 µL.

-

Gradient Elution: A linear gradient is typically employed to ensure separation from matrix components.

Mass Spectrometry (MS)

-

Mass Spectrometer: Xevo TQ-XS Tandem Quadrupole or equivalent.[5]

-

Ionization: Electrospray Ionization (ESI), Positive Mode.

-

Capillary Voltage: 0.5 kV.

-

Desolvation Temperature: 650 °C.

-

Cone Gas Flow: 150 L/h.

-

Desolvation Gas Flow: 1000 L/h.

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Mometasone Furoate: 520.9 → 355.15

-

This compound: Set according to the specific mass of the internal standard (e.g., ~524 → 355.0).

-

Experimental Workflow Visualization

The overall process from sample collection to data analysis follows a structured workflow.

Caption: Workflow for the quantitative analysis of Mometasone Furoate using MF-d3.

References

- 1. Highly sensitive liquid chromatography-mass spectrometry method for the quantitative analysis of mometasone furoate in human plasma: Method validation and application to clinical pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. shimadzu.com [shimadzu.com]

- 4. researchgate.net [researchgate.net]

- 5. lcms.cz [lcms.cz]

The Role of Mometasone Furoate-d3 as an Internal Standard: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism and application of Mometasone Furoate-d3 as an internal standard in the quantitative analysis of Mometasone Furoate. This document provides detailed experimental protocols, quantitative data, and visual representations of key processes to aid researchers in developing and validating robust analytical methods.

Introduction to Internal Standards in Bioanalysis

In quantitative analysis, particularly in chromatography and mass spectrometry, an internal standard is a compound added in a constant amount to samples, calibration standards, and quality control samples. The internal standard is used to correct for the loss of analyte during sample preparation and to compensate for variations in instrument response.[1] An ideal internal standard should be chemically and physically similar to the analyte but distinguishable by the analytical instrument.[2]

Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the gold standard in quantitative mass spectrometry.[3] In this compound, three hydrogen atoms have been replaced with deuterium. This isotopic substitution results in a compound that is chemically identical to Mometasone Furoate but has a different mass, allowing for its differentiation by a mass spectrometer.[4]

The primary advantage of using a deuterated internal standard is that it co-elutes with the analyte during chromatography and experiences similar ionization efficiency and matrix effects in the mass spectrometer's ion source.[3][4] This co-elution and similar behavior allow for accurate correction of variations that can occur during sample processing and analysis, leading to more precise and accurate quantification of the analyte.[4]

Mechanism of this compound as an Internal Standard

The fundamental principle behind using this compound as an internal standard lies in the relative response of the analyte to the internal standard. The ratio of the analyte's peak area to the internal standard's peak area is used to calculate the analyte's concentration. This ratio remains constant even if there are variations in sample extraction recovery, injection volume, or ionization efficiency, as both the analyte and the internal standard are affected proportionally.

dot

Caption: Solid-Phase Extraction (SPE) workflow.

Sample Preparation: Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction separates compounds based on their relative solubilities in two different immiscible liquids.

Materials:

-

Extraction solvent (e.g., diethyl ether or ethyl acetate)

-

Centrifuge

-

Nitrogen evaporator

-

Reconstitution solution

Protocol:

-

Addition of IS: Add a known amount of this compound to the plasma sample.

-

Extraction: Add the extraction solvent to the sample at a specified ratio (e.g., 5:1 v/v).

-

Mixing: Vortex the mixture for 2 minutes to ensure thorough mixing.

-

Phase Separation: Centrifuge the sample to separate the aqueous and organic layers.

-

Collection: Transfer the organic layer containing the analyte and internal standard to a clean tube.

-

Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen.

-

Reconstitution: Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Tandem mass spectrometer (e.g., triple quadrupole)

Chromatographic Conditions (Example):

-

Column: C18 reversed-phase column

-

Mobile Phase A: 0.05% ammonia in water

-

Mobile Phase B: Acetonitrile

-

Flow Rate: 1.0 mL/min

-

Gradient Elution: A time-programmed gradient is used to separate Mometasone Furoate from endogenous plasma components.

Mass Spectrometry Conditions:

-

Ionization: Electrospray Ionization (ESI) in positive mode

-

Detection: Multiple Reaction Monitoring (MRM)

-

Mometasone Furoate Transition: m/z 520.9 → 355.0

-

This compound Transition: m/z 525.8 → 355.0

-

[5]### 5. Mometasone Furoate Signaling Pathway

Mometasone Furoate is a synthetic corticosteroid that exerts its anti-inflammatory effects through its interaction with the glucocorticoid receptor (GR). U[6]nderstanding this pathway is crucial for researchers in drug development.

Mometasone Furoate, being a lipophilic molecule, crosses the cell membrane and binds to the GR in the cytoplasm. T[7]his binding event causes the dissociation of heat shock proteins and leads to the translocation of the activated Mometasone Furoate-GR complex into the nucleus. I[7]n the nucleus, this complex binds to specific DNA sequences known as glucocorticoid response elements (GREs), which are present in the promoter regions of target genes. T[6]his interaction modulates gene transcription, leading to the upregulation of anti-inflammatory proteins and the downregulation of pro-inflammatory cytokines and chemokines.

[6]dot

Caption: Mometasone Furoate signaling pathway.

Conclusion

This compound serves as an exemplary internal standard for the accurate and precise quantification of Mometasone Furoate in complex biological matrices. Its chemical similarity to the analyte ensures that it effectively corrects for variations throughout the analytical process, from sample preparation to instrumental analysis. The detailed protocols and quantitative data provided in this guide offer a comprehensive resource for researchers and scientists in the field of drug development and bioanalysis, enabling the development of robust and reliable analytical methods.

References

- 1. shimadzu.com [shimadzu.com]

- 2. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 5. Highly sensitive liquid chromatography-mass spectrometry method for the quantitative analysis of mometasone furoate in human plasma: Method validation and application to clinical pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Mometasone Furoate? [synapse.patsnap.com]

- 7. researchgate.net [researchgate.net]

Mometasone Furoate-d3: A Technical Guide for Researchers

This technical guide provides an in-depth overview of Mometasone Furoate-d3, a deuterated analog of the potent synthetic corticosteroid, Mometasone Furoate. This guide is intended for researchers, scientists, and drug development professionals, offering comprehensive information on suppliers, quality specifications, and its application as an internal standard in analytical methods.

Supplier and Quality Information

This compound is available from several reputable suppliers of research chemicals and analytical standards. The quality and purity of the supplied material are critical for ensuring accurate and reproducible experimental results. Below is a summary of publicly available information from various suppliers. While many suppliers provide a Certificate of Analysis (CoA) upon purchase, detailed CoAs with comprehensive batch-specific data are not always publicly accessible. Researchers are advised to request a lot-specific CoA from their chosen supplier.

| Supplier | Stated Purity | Other Quality Information |

| Cayman Chemical | ≥99% deuterated forms (d1-d3)[1] | Provided as a solid.[1] |

| Simson Pharma | Accompanied by Certificate of Analysis[2] | - |

| Clearsynth | Purity by HPLC: Not less than 90%[3] | Accompanied by Certificate of Analysis.[3] |

| Pharmaffiliates | High purity | Provided as a white solid.[4] |

| Daicel Pharma | Detailed Certificate of Analysis (CoA) provided, including 1H NMR, 13C NMR, IR, MASS, and HPLC purity analysis.[5] | Adheres to cGMP standards.[5] |

Mechanism of Action: Glucocorticoid Receptor Signaling

Mometasone Furoate exerts its anti-inflammatory effects primarily through its action as a potent agonist of the glucocorticoid receptor (GR).[6][7][8] The deuterated form, this compound, is expected to have the same mechanism of action. The signaling pathway is initiated by the diffusion of the corticosteroid across the cell membrane and its binding to the cytosolic GR. This binding event triggers a conformational change in the receptor, leading to its translocation into the nucleus.

Once in the nucleus, the Mometasone Furoate-GR complex binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes.[6][7] This interaction modulates gene transcription, leading to the upregulation of anti-inflammatory proteins and the downregulation of pro-inflammatory mediators such as cytokines, chemokines, and adhesion molecules.[6]

This compound Glucocorticoid Receptor Signaling Pathway.

Application as an Internal Standard in LC-MS/MS Analysis

This compound is widely used as an internal standard (IS) for the quantification of Mometasone Furoate in biological matrices, such as human plasma, by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative bioanalysis as it helps to correct for variability during sample preparation, chromatography, and mass spectrometric detection.[9][10]

The general workflow for using this compound as an internal standard involves adding a known amount of the deuterated standard to all samples, including calibration standards, quality controls, and unknown samples, at the beginning of the sample preparation process.[11] The ratio of the analyte (Mometasone Furoate) signal to the internal standard (this compound) signal is then used to construct a calibration curve and quantify the analyte in the unknown samples.[11]

References

- 1. caymanchem.com [caymanchem.com]

- 2. This compound | CAS No- 83919-23-7(unlabelled) | Simson Pharma Limited [simsonpharma.com]

- 3. clearsynth.com [clearsynth.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. Mometasone Furoate Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 6. What is the mechanism of Mometasone Furoate? [synapse.patsnap.com]

- 7. researchgate.net [researchgate.net]

- 8. go.drugbank.com [go.drugbank.com]

- 9. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]

- 10. nebiolab.com [nebiolab.com]

- 11. youtube.com [youtube.com]

Isotopic Enrichment of Mometasone Furoate-d3 for Mass Spectrometry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isotopic enrichment of Mometasone Furoate-d3, a critical internal standard for quantitative analysis by mass spectrometry. This document details the rationale for its use, likely synthetic approaches, and comprehensive analytical characterization.

Introduction to Isotopic Labeling in Mass Spectrometry

Stable isotope-labeled internal standards are the gold standard in quantitative mass spectrometry, particularly for pharmacokinetic and metabolic studies of pharmaceuticals. By incorporating stable isotopes such as deuterium (²H or D), the mass of the analyte is increased without significantly altering its chemical and physical properties. This allows the isotopically labeled standard to co-elute with the unlabeled analyte during chromatographic separation while being distinguishable by the mass spectrometer. The use of a stable isotope-labeled internal standard like this compound corrects for variations in sample preparation, injection volume, and ionization efficiency, leading to highly accurate and precise quantification.

Mometasone Furoate is a potent synthetic corticosteroid used in the treatment of various inflammatory conditions.[1][2] Its analysis in biological matrices requires a sensitive and reliable method, for which this compound serves as an ideal internal standard.[3][4]

Synthesis and Isotopic Enrichment

While specific proprietary synthesis methods for commercially available this compound are not publicly disclosed, the location of the deuterium labels provides strong evidence for the synthetic strategy. The formal name for this compound is 9,21-dichloro-17-[(2-furanyl-3,4,5-d3-carbonyl)oxy]-11β-hydroxy-16α-methyl-pregna-1,4-diene-3,20-dione, indicating that the three deuterium atoms are located on the furoate moiety.[5][6]

This points to a synthetic approach where a deuterated furoate precursor is introduced during the esterification step of the Mometasone synthesis. A plausible synthetic workflow is outlined below.

Logical Workflow for the Synthesis of this compound

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol Considerations:

-

Starting Material: The synthesis would likely begin with a suitable Mometasone precursor, such as the 17α-hydroxy steroid.

-

Deuterated Reagent: A key component is the deuterated acylating agent, likely 2-furoyl chloride-d3. This precursor would be synthesized beforehand, incorporating deuterium at positions 3, 4, and 5 of the furan ring.

-

Esterification: The esterification reaction would couple the Mometasone precursor with the deuterated 2-furoyl chloride. This is a common reaction in steroid chemistry.

-

Purification: The final product, this compound, would require purification to remove any unreacted starting materials and side products. High-Performance Liquid Chromatography (HPLC) and crystallization are standard methods to achieve the high purity required for an analytical standard.

Analytical Characterization

The successful synthesis and isotopic enrichment of this compound must be confirmed through rigorous analytical testing. Mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques used for this purpose.

Mass Spectrometry

Mass spectrometry is used to confirm the incorporation of the deuterium atoms and to establish the fragmentation pattern of the labeled compound.

Table 1: Physicochemical and Mass Spectrometric Properties of Mometasone Furoate and this compound

| Property | Mometasone Furoate | This compound |

| Molecular Formula | C₂₇H₃₀Cl₂O₆[1] | C₂₇H₂₇D₃Cl₂O₆[5][6] |

| Molecular Weight | 521.4 g/mol [1] | 524.5 g/mol [5] |

| Monoisotopic Mass | 520.1419 Da | 523.1607 Da (Calculated) |

| Precursor Ion ([M+H]⁺) | m/z 521.1 | m/z 524.1 |

| Key Fragment Ions | m/z 355.1[7] | m/z 355.1 |

Mass Fragmentation Pathway:

Caption: Proposed fragmentation of this compound in MS/MS.

The mass spectrum of this compound will show a molecular ion peak shifted by +3 m/z units compared to the unlabeled compound. The fragmentation pattern in tandem mass spectrometry (MS/MS) is crucial for its use as an internal standard. A key fragmentation is the loss of the furoate group. Since the deuterium atoms are on the furoate ring, this fragment will be deuterated. However, a common product ion for quantification is often derived from the steroid backbone, which would have the same mass as the unlabeled compound.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the exact location of the deuterium atoms and for assessing the isotopic purity.

-

¹H NMR: In the ¹H NMR spectrum of this compound, the signals corresponding to the protons at positions 3, 4, and 5 of the furoate ring will be absent or significantly reduced in intensity compared to the spectrum of unlabeled Mometasone Furoate.

-

¹³C NMR: The ¹³C NMR spectrum will show changes in the signals for the carbon atoms directly bonded to deuterium. The C-D coupling will lead to splitting of these carbon signals and a decrease in their intensity in a proton-decoupled spectrum.

-

²H NMR: A deuterium NMR spectrum would show signals corresponding to the positions of the deuterium atoms, providing direct evidence of successful labeling.

Table 2: Expected NMR Spectral Data Comparison

| Nucleus | Unlabeled Mometasone Furoate | This compound (Expected) |

| ¹H NMR | Signals present for furoate protons | Absence or significant reduction of furoate proton signals |

| ¹³C NMR | Sharp signals for furoate carbons | Splitting and reduced intensity of C3, C4, and C5 furoate carbon signals |

| ²H NMR | No signals | Signals corresponding to the D3, D4, and D5 positions of the furoate ring |

Application in Quantitative Mass Spectrometry

This compound is primarily used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the quantification of Mometasone Furoate in biological samples such as plasma.

Experimental Workflow for Sample Analysis

Caption: Workflow for bioanalytical quantification using this compound.

Table 3: Typical HPLC and MS/MS Parameters for Mometasone Furoate Analysis

| Parameter | Typical Value/Condition |

| HPLC Column | C18 reversed-phase[8][9] |

| Mobile Phase | Acetonitrile/Water or Methanol/Water with additives (e.g., formic acid, ammonium formate)[8][9] |

| Flow Rate | 0.5 - 1.0 mL/min |

| Retention Time | Typically 7-9 minutes, depending on the specific method[8][9] |

| Ionization Mode | Electrospray Ionization (ESI), positive mode |

| MRM Transition (Analyte) | e.g., 521.1 -> 355.1 |

| MRM Transition (IS) | e.g., 524.1 -> 355.1 |

Conclusion

The isotopic enrichment of Mometasone Furoate with three deuterium atoms on the furoate moiety provides a robust and reliable internal standard for mass spectrometric quantification. Its synthesis is strategically designed to introduce the isotopic label in a stable position that does not affect the molecule's chromatographic behavior. Rigorous analytical characterization by mass spectrometry and NMR confirms the isotopic enrichment and purity, ensuring its suitability for demanding bioanalytical applications in drug development and clinical research.

References

- 1. Mometasone Furoate | C27H30Cl2O6 | CID 441336 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Mometasone | C22H28Cl2O4 | CID 441335 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. veeprho.com [veeprho.com]

- 5. caymanchem.com [caymanchem.com]

- 6. This compound | CAS | LGC Standards [lgcstandards.com]

- 7. shimadzu.com [shimadzu.com]

- 8. tsijournals.com [tsijournals.com]

- 9. pharmacophorejournal.com [pharmacophorejournal.com]

Methodological & Application

Application Note: High-Sensitivity LC-MS/MS Quantification of Mometasone Furoate Using Mometasone Furoate-d3

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Mometasone Furoate in human plasma. The use of a deuterated internal standard, Mometasone Furoate-d3, ensures accuracy and precision, making this method ideal for pharmacokinetic studies and clinical trials where low concentrations of the drug are expected.[1][2] The protocol described herein achieves a low limit of quantification (LLOQ) and demonstrates excellent linearity and recovery.[3][4]

Introduction

Mometasone Furoate is a potent synthetic corticosteroid used in the treatment of various inflammatory conditions such as asthma, allergic rhinitis, and dermatitis.[5][6] Due to its low systemic bioavailability, typically less than 1%, plasma concentrations of Mometasone Furoate following therapeutic administration are very low.[3] Consequently, a highly sensitive and selective analytical method is required for its accurate quantification in biological matrices. LC-MS/MS has emerged as the preferred technique for this purpose due to its inherent specificity and sensitivity. The incorporation of a stable isotope-labeled internal standard like this compound is critical for correcting matrix effects and variabilities in sample processing and instrument response.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol outlines a common and effective method for extracting Mometasone Furoate from human plasma.

Materials:

-

Human plasma samples

-

This compound internal standard (ISTD) working solution (e.g., 5 ng/mL)

-

Methanol, HPLC grade

-

Water, HPLC grade

-

Ammonium formate

-

Formic acid

-

Solid-phase extraction cartridges (e.g., Oasis HLB or Strata-X)[4][7]

-

Centrifuge

-

Vortex mixer

-

SPE manifold

Procedure:

-

Thaw plasma samples at room temperature.

-

To 300-600 µL of plasma, add a small volume (e.g., 25 µL) of the this compound internal standard working solution and vortex briefly.[7]

-

Add 200-700 µL of 30% (v/v) methanol in water to the plasma sample.[4][7]

-

Vortex the mixture thoroughly.

-

Centrifuge the samples to precipitate proteins (e.g., at 9400 rcf for 5 minutes).[4]

-

Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.

-

Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.

-

Wash the cartridge with a suitable wash solution (e.g., 1 mL of 5% methanol in water) to remove interferences.

-

Elute the analyte and internal standard with an appropriate elution solvent (e.g., 1 mL of methanol).

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitute the residue in a specific volume (e.g., 100 µL) of the mobile phase or a suitable reconstitution solution (e.g., 50:50 methanol:water).[7]

-

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system

-

Tandem quadrupole mass spectrometer with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source[1]

Chromatographic Conditions: A variety of columns and mobile phases can be used. The following is a representative example:

| Parameter | Condition |

| Column | ACQUITY UPLC BEH Phenyl 1.7 µm or equivalent C18 column[2] |

| Mobile Phase A | 5 mM ammonium formate in water with 0.1% formic acid or 0.05% ammonia in water[2] |

| Mobile Phase B | Methanol or Acetonitrile[2] |

| Flow Rate | 0.4 - 1.0 mL/min[2] |

| Column Temperature | 40 - 50°C[4] |

| Injection Volume | 5 - 20 µL |

| Gradient Elution | A linear gradient is typically employed. For example, starting with a low percentage of mobile phase B, ramping up to a high percentage to elute the analyte, followed by a re-equilibration step. |

Mass Spectrometric Conditions: The mass spectrometer should be operated in Multiple Reaction Monitoring (MRM) mode for optimal selectivity and sensitivity.

| Parameter | Mometasone Furoate | This compound |

| Ionization Mode | ESI Positive or APCI Negative[1][2] | ESI Positive or APCI Negative[1] |

| Precursor Ion (m/z) | 520.9[2][8] | 525.8 or other appropriate m/z for the deuterated standard[2][8] |

| Product Ion (m/z) | 355.0[2][8] | 355.0[2][8] |

| Collision Energy | Optimized for the specific instrument | Optimized for the specific instrument |

| Cone Voltage | Optimized for the specific instrument | Optimized for the specific instrument |

Quantitative Data Summary

The following tables summarize the quantitative performance of various published LC-MS/MS methods for Mometasone Furoate.

Table 1: Method Performance Characteristics

| Parameter | Method 1 | Method 2 | Method 3 |

| LLOQ (pg/mL) | 0.5 | 0.25[2][4] | 15[1] |

| Calibration Curve Range (pg/mL) | 0.5 - 60[7] | 0.25 - 100[2][4] | 15 - 1000 |

| Internal Standard | This compound | Isotopically labeled mometasone furoate-13C,d6[9] | 13C-fluticasone propionate[1] |

| Sample Volume (µL) | 600[7] | 300[4] | Not Specified |

| Recovery (%) | ~85[7] | >80[4] | Not Specified |

| Intra-day Precision (%CV) | <15 | <8[4] | ≤15[1] |

| Inter-day Precision (%CV) | <15 | <8[4] | ≤15[1] |

Visualizations

Mometasone Furoate Signaling Pathway

Mometasone Furoate, a glucocorticoid, exerts its anti-inflammatory effects by binding to the glucocorticoid receptor (GR). This complex then translocates to the nucleus, where it modulates the transcription of target genes. It upregulates the expression of anti-inflammatory proteins and downregulates the expression of pro-inflammatory proteins such as cytokines and chemokines.[5][10][11]

Caption: Mometasone Furoate signaling pathway.

Experimental Workflow for LC-MS/MS Quantification

The following diagram illustrates the key steps involved in the quantification of Mometasone Furoate from plasma samples.

Caption: Experimental workflow for Mometasone Furoate quantification.

Conclusion

The LC-MS/MS method utilizing this compound as an internal standard provides a highly sensitive, specific, and reliable approach for the quantification of Mometasone Furoate in human plasma. The detailed protocols and performance data presented in this application note serve as a valuable resource for researchers and scientists in the fields of pharmacology, drug metabolism, and clinical research, enabling accurate assessment of Mometasone Furoate pharmacokinetics. The robustness of this method makes it well-suited for regulated bioanalytical laboratories.[4]

References

- 1. A sensitive liquid chromatography-tandem mass spectrometry method for the quantification of mometasone furoate in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Highly sensitive liquid chromatography-mass spectrometry method for the quantitative analysis of mometasone furoate in human plasma: Method validation and application to clinical pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. shimadzu.com [shimadzu.com]

- 4. sciex.com [sciex.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. jetir.org [jetir.org]

- 7. waters.com [waters.com]

- 8. researchgate.net [researchgate.net]

- 9. A sensitive, heart-cutting, two-dimensional liquid chromatography–tandem mass spectrometry method for the determination of mometasone furoate in human plasma : application for a bioequivalence study in nasal spray formulations - Acta Chromatographica - Tom Vol. 36, no. 1 (2024) - BazTech - Yadda [yadda.icm.edu.pl]

- 10. What is the mechanism of Mometasone Furoate? [synapse.patsnap.com]

- 11. Mometasone - Wikipedia [en.wikipedia.org]

Application Notes and Protocols for Bioequivalence Studies of Topical Corticosteroids Using Mometasone Furoate-d3 Internal Standard

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for conducting bioequivalence (BE) studies of topical corticosteroid formulations, with a specific focus on the use of Mometasone Furoate-d3 as an internal standard for quantitative analysis. The protocols outlined below are based on established regulatory guidelines and validated analytical methodologies.

Introduction

Topical corticosteroids are widely used for the treatment of various inflammatory skin conditions. Establishing the bioequivalence of generic topical corticosteroid formulations to a reference product is a critical step in their development and approval. Due to the local action and often low systemic absorption of these drugs, traditional pharmacokinetic studies based on blood concentrations can be challenging. Therefore, pharmacodynamic studies, such as the vasoconstrictor assay, are commonly employed as a surrogate measure of bioavailability and bioequivalence.[1][2]

Accurate and precise quantification of the active pharmaceutical ingredient (API), Mometasone Furoate, in biological matrices is essential for certain study designs and to support safety assessments. The use of a stable isotope-labeled internal standard, such as this compound, is crucial for reliable bioanalytical method development and validation using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Protocols

In Vivo Bioequivalence Assessment: The Vasoconstrictor Assay

The vasoconstrictor assay, or skin blanching assay, is a well-established pharmacodynamic method to assess the potency and bioavailability of topical corticosteroids.[1][2] The degree of skin blanching is proportional to the amount of corticosteroid that penetrates the skin and causes local vasoconstriction.

Objective: To compare the vasoconstrictive effects of a test and reference topical formulation of Mometasone Furoate.

Methodology:

-

Subject Selection: Healthy adult volunteers with no history of skin diseases or allergies to corticosteroids are recruited. Subjects should demonstrate a discernible blanching response to a known potent corticosteroid during a screening phase.[3][4]

-

Pilot Dose-Duration Response Study: A pilot study is conducted with the reference product to determine the appropriate dose duration for the pivotal study. Various application times are tested to identify the dose duration that produces a response on the steep part of the dose-response curve (typically around the ED50).[3]

-

Pivotal Bioequivalence Study Design: A randomized, double-blind, within-subject comparison is performed.

-

Application of Formulations: A precise amount (e.g., 5 mg/cm²) of the test and reference formulations are applied to designated sites on the forearms of the subjects for the predetermined duration.[5] Untreated sites serve as controls.

-

Assessment of Vasoconstriction: Skin blanching is measured at specified time points after removal of the formulations (e.g., 0, 2, 4, 6, 19, and 24 hours).[5] Measurements are typically performed using a chromameter to provide objective and quantitative data on skin color changes.

-

Data Analysis: The change in skin color is recorded, and the Area Under the Effect Curve (AUEC) is calculated for both the test and reference products. Bioequivalence is determined by comparing the 90% confidence intervals of the ratio of the test and reference AUEC values, which should fall within the regulatory acceptance range (typically 80-125%).[5][6]

Experimental Workflow for Vasoconstrictor Assay

Caption: Workflow of a typical vasoconstrictor assay for topical corticosteroid bioequivalence.

Bioanalytical Method for Mometasone Furoate in Human Plasma using LC-MS/MS

This protocol describes a sensitive and robust method for the quantification of Mometasone Furoate in human plasma using this compound as an internal standard (IS).

Instrumentation and Reagents:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS)

-

Analytical column (e.g., C18)

-

Mometasone Furoate reference standard

-

This compound internal standard

-

Human plasma (EDTA)

-

Acetonitrile, Methanol, Formic Acid, Ammonium Formate (LC-MS grade)

-

Solid Phase Extraction (SPE) cartridges

Sample Preparation (Solid Phase Extraction):

-

To 600 µL of human plasma in a polypropylene tube, add 25 µL of this compound internal standard solution (e.g., 5 ng/mL).

-

Add 200 µL of methanol and vortex to mix.

-

Condition an SPE cartridge (e.g., Waters Oasis HLB) with 1 mL of methanol followed by 1 mL of water.

-

Load the pre-treated plasma sample onto the SPE cartridge.

-

Wash the cartridge with 1 mL of water, followed by 1 mL of a methanol/water solution (e.g., 30:70 v/v).

-

Elute the analyte and internal standard with 1 mL of methanol or acetonitrile.

-

Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.

-

Reconstitute the residue in 100-200 µL of mobile phase and inject into the LC-MS/MS system.

LC-MS/MS Parameters:

The following tables summarize typical LC-MS/MS parameters for the analysis of Mometasone Furoate and its deuterated internal standard.

Table 1: Liquid Chromatography Parameters

| Parameter | Value |

| Column | ACQUITY UPLC BEH Phenyl 1.7 µm |

| Mobile Phase A | 0.1% Formic acid in 5 mM ammonium formate in water |

| Mobile Phase B | Methanol |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

| Gradient | Linear gradient optimized for separation |

Table 2: Mass Spectrometry Parameters

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive[7][8] |

| Capillary Voltage | 0.5 kV |

| Desolvation Temperature | 650°C |

| MRM Transitions | See Table 3 |

Table 3: MRM Transitions for Mometasone Furoate and this compound

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Mometasone Furoate | 521.1 | 355.1 |

| This compound (IS) | 524.1 | 355.1 |

Note: The exact m/z values may vary slightly depending on the instrument and calibration. The transitions for the internal standard are based on the expected mass shift due to deuterium labeling. A previously published method used a transition of m/z 525.8 → 355.0 for the internal standard.[7][8][9]

Method Validation:

The bioanalytical method should be fully validated according to regulatory guidelines, including assessment of:

-

Selectivity and Specificity

-

Linearity and Range

-

Accuracy and Precision

-

Recovery

-

Matrix Effect

-

Stability (freeze-thaw, short-term, long-term, and post-preparative)

Table 4: Representative Quantitative Data from Method Validation

| Parameter | Mometasone Furoate |

| Linearity Range | 0.5 - 60 pg/mL |

| Lower Limit of Quantification (LLOQ) | 0.5 pg/mL |

| Intra-day Precision (%CV) | < 15% |

| Inter-day Precision (%CV) | < 15% |

| Accuracy (% Bias) | Within ±15% |

| Recovery | ~85% |

Glucocorticoid Signaling Pathway

Topical corticosteroids exert their anti-inflammatory effects by binding to glucocorticoid receptors (GR) in the cytoplasm of skin cells. This binding initiates a cascade of events leading to the regulation of gene expression.

Glucocorticoid Receptor Signaling Pathway

Caption: Simplified overview of the glucocorticoid receptor signaling pathway.

Conclusion

The use of this compound as an internal standard in conjunction with a validated LC-MS/MS method provides a reliable and sensitive approach for the quantification of Mometasone Furoate in biological samples. When combined with a well-controlled vasoconstrictor assay, these methodologies offer a robust framework for establishing the bioequivalence of topical corticosteroid formulations, ensuring that generic products meet the same standards of quality, efficacy, and safety as the innovator product.

References

- 1. biopharmaservices.com [biopharmaservices.com]

- 2. gmp-compliance.org [gmp-compliance.org]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 5. Bioequivalence of 0.1% mometasone furoate lotion to 0.1% mometasone furoate hydrogel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. kbdk-kp.alma.exlibrisgroup.com [kbdk-kp.alma.exlibrisgroup.com]

- 7. Highly sensitive liquid chromatography-mass spectrometry method for the quantitative analysis of mometasone furoate in human plasma: Method validation and application to clinical pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Highly sensitive LC-MS/MS method for the quantitative analysis of mometasone furoate in human plasma, method validation and application to clinical pharmacokinetic studies - OAK Open Access Archive [oak.novartis.com]

Application of Mometasone Furoate-d3 in Dermal Absorption and Skin Penetration Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Mometasone Furoate-d3 in dermal absorption and skin penetration studies. While this compound is primarily utilized as an internal standard for the accurate quantification of Mometasone Furoate in biological matrices via liquid chromatography-mass spectrometry (LC-MS/MS), the experimental protocols and data presented herein for Mometasone Furoate are directly applicable. The deuterated form (d3) is chemically and physically analogous to the non-deuterated compound, ensuring that its behavior in dermal absorption and skin penetration studies is representative.

Introduction

Mometasone Furoate is a potent synthetic corticosteroid with anti-inflammatory, antipruritic, and vasoconstrictive properties.[1][2] It is widely used in topical formulations for the treatment of various skin disorders. Understanding the dermal absorption and skin penetration of Mometasone Furoate is crucial for optimizing drug delivery, ensuring efficacy, and minimizing potential systemic side effects. This compound serves as an invaluable tool in these studies, enabling highly precise and accurate quantification of the active compound in skin tissues and receptor fluids.

Mechanism of Action: Mometasone Furoate exerts its anti-inflammatory effects by inhibiting the release of arachidonic acid, a precursor to potent inflammatory mediators like prostaglandins and leukotrienes.[3] It achieves this by inducing the synthesis of phospholipase A2 inhibitory proteins, collectively known as lipocortins.[3]

Quantitative Data Summary

The following tables summarize key quantitative data from various in vitro dermal absorption and skin penetration studies of Mometasone Furoate. These values are representative of what can be expected when conducting similar studies, with this compound used as an internal standard for quantification.

Table 1: In Vitro Skin Permeation of Mometasone Furoate from a Gel Formulation

| Parameter | Value | Reference |

| Permeated Amount (48h) | 0.81 ± 0.11% | [4] |

| Flux | 0.033 ± 0.004 µg/cm²/h | [4] |

| Lag Time | 6.54 ± 1.23 h | [4] |

| Permeability Coefficient | 3.3 x 10⁻⁵ cm/h | [4] |

Table 2: Ex Vivo Human Skin Distribution of Mometasone Furoate from a Cream Formulation (24h)

| Skin Layer | Mometasone Furoate (µg/cm²) | Reference |

| Epidermis | 1.2 ± 0.3 | [5] |

| Dermis | 0.5 ± 0.1 | [5] |

| Receiver Fluid | 0.1 ± 0.05 | [5] |

Table 3: Cumulative Permeation of Mometasone Furoate Through Human Skin from Different Cream Formulations with Emollients (24h)

| Formulation | Cumulative Amount Permeated (µg/cm²) | Reference |

| Elocon® Cream Alone | ~0.1 | [5] |

| Elocon® Cream + Diprobase® Cream (Premixed) | ~0.05 | [5] |

| Elocon® Cream + Hydromol Intensive® Cream (Premixed) | ~0.4 | [5] |

Experimental Protocols

In Vitro Dermal Absorption using Franz Diffusion Cells

This protocol describes a typical in vitro skin permeation study using Franz diffusion cells to evaluate the dermal absorption of Mometasone Furoate from a topical formulation. This compound is used as an internal standard for LC-MS/MS analysis.

Materials:

-

Franz diffusion cells

-

Excised human or animal skin (e.g., porcine ear skin)

-

Topical formulation of Mometasone Furoate (e.g., 0.1% cream)

-

This compound solution (internal standard)

-

Receptor solution (e.g., phosphate-buffered saline with a solubility enhancer)

-

LC-MS/MS system

Procedure:

-

Skin Preparation: Thaw frozen excised skin at room temperature. Remove any subcutaneous fat and cut the skin into sections suitable for mounting on the Franz diffusion cells.

-

Franz Cell Assembly: Mount the skin sections onto the Franz diffusion cells with the stratum corneum facing the donor compartment.

-

Receptor Compartment: Fill the receptor compartment with the receptor solution and ensure no air bubbles are trapped beneath the skin. Maintain the temperature at 32°C to mimic physiological skin surface temperature.

-

Dosing: Apply a finite dose of the Mometasone Furoate formulation to the skin surface in the donor compartment.

-

Sampling: At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours), collect samples from the receptor solution. Replace the withdrawn volume with fresh, pre-warmed receptor solution.

-

Sample Analysis:

-

To each collected sample, add a known concentration of this compound as an internal standard.

-

Analyze the samples using a validated LC-MS/MS method to determine the concentration of Mometasone Furoate.

-

-

Data Analysis: Calculate the cumulative amount of Mometasone Furoate permeated per unit area over time. Determine the steady-state flux (Jss), permeability coefficient (Kp), and lag time (tL).

Skin Penetration and Distribution Study

This protocol outlines the procedure to determine the distribution of Mometasone Furoate within the different layers of the skin following topical application.

Procedure:

-

Follow steps 1-4 of the In Vitro Dermal Absorption protocol.

-

Study Termination: At the end of the study period (e.g., 24 hours), dismount the skin from the Franz diffusion cells.

-

Skin Surface Cleaning: Carefully clean the skin surface to remove any unabsorbed formulation.

-

Skin Layer Separation:

-

Separate the epidermis from the dermis using a heat-separation technique or by manual dissection.

-

-

Extraction:

-

Mince each skin layer and extract Mometasone Furoate using a suitable organic solvent (e.g., acetonitrile).

-

Add this compound as an internal standard to the extraction solvent.

-

-

Sample Analysis: Analyze the extracts using a validated LC-MS/MS method to quantify the amount of Mometasone Furoate in the epidermis and dermis.

Visualizations

Signaling Pathway

References

- 1. DailyMed - MOMETASONE FUROATE solution [dailymed.nlm.nih.gov]

- 2. Comparative safety and efficacy of topical mometasone furoate with other topical corticosteroids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Skin permeation and penetration of mometasone furoate in the presence of emollients: An ex vivo evaluation of clinical application protocols - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Solid-Phase Extraction Protocol for Mometasone Furoate Using Mometasone Furoate-d3 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Application Note

This document provides a detailed protocol for the solid-phase extraction (SPE) of Mometasone Furoate from biological matrices, such as human plasma, utilizing Mometasone Furoate-d3 as an internal standard (ISTD). This method is particularly suited for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) and is crucial for pharmacokinetic studies, therapeutic drug monitoring, and metabolic research.[1] The use of a stable isotope-labeled internal standard like this compound enhances the accuracy and precision of quantification by correcting for matrix effects and variations in sample processing.[1]

Mometasone Furoate is a potent synthetic corticosteroid with significant anti-inflammatory properties.[2] Its therapeutic efficacy is derived from its high affinity for the glucocorticoid receptor.[3][4] Accurate quantification of Mometasone Furoate in biological samples is challenging due to its low systemic bioavailability and resulting low circulating plasma concentrations. The described SPE protocol effectively concentrates the analyte and removes potential interferences, enabling sensitive and reliable quantification at sub-picogram per milliliter levels.[5]

Signaling Pathway of Mometasone Furoate

Mometasone Furoate, a glucocorticoid, exerts its anti-inflammatory effects by modulating gene expression. It diffuses across the cell membrane and binds to the cytosolic glucocorticoid receptor (GR).[6][7] This binding event triggers the dissociation of heat shock proteins from the GR, leading to the activation and nuclear translocation of the Mometasone Furoate-GR complex.[7] Within the nucleus, this complex binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes.[6][7] This interaction can either upregulate the transcription of anti-inflammatory genes or downregulate the expression of pro-inflammatory genes, such as those encoding for cytokines and chemokines.[6]

Caption: Mometasone Furoate signaling pathway.

Experimental Protocol: Solid-Phase Extraction of Mometasone Furoate

This protocol is optimized for the extraction of Mometasone Furoate from 600 µL of human plasma using Oasis HLB 1 cc cartridges.

Materials:

-

Mometasone Furoate analytical standard

-

This compound (Internal Standard)

-

Human Plasma (K2EDTA)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Formic Acid

-

Ammonium Formate

-

Oasis HLB 1 cc Solid-Phase Extraction Cartridges

-

Centrifuge

-

Vortex mixer

-

SPE manifold

-

LC-MS/MS system

Procedure:

-

Sample Preparation:

-

Solid-Phase Extraction (SPE):

-

Conditioning: Condition the Oasis HLB cartridge with 1 mL of methanol followed by 1 mL of water.[5]

-

Loading: Load the pre-treated plasma sample onto the conditioned cartridge.

-

Washing:

-